molecular formula C8H3Cl3F2O2 B1411284 3,5-Dichloro-4-(difluoromethoxy)benzoyl chloride CAS No. 1805124-99-5

3,5-Dichloro-4-(difluoromethoxy)benzoyl chloride

Cat. No.: B1411284
CAS No.: 1805124-99-5
M. Wt: 275.5 g/mol
InChI Key: ZOYPNOSPWLMOQO-UHFFFAOYSA-N
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Description

Historical Context of Halogenated Benzoyl Compounds

The development of halogenated benzoyl compounds traces its origins to the fundamental work on benzoyl chloride itself, which was first prepared through the treatment of benzaldehyde with chlorine in early synthetic organic chemistry. Benzoyl chloride, also known as benzenecarbonyl chloride, established the foundation for understanding acyl chloride chemistry with its characteristic formula C7H5ClO and its role as a colourless, fuming liquid with distinctive chemical properties. The evolution toward multiply-halogenated derivatives emerged from the need for more specialized synthetic intermediates with enhanced reactivity profiles and specific electronic characteristics.

Historical synthetic approaches to halogenated benzoyl derivatives initially involved direct halogenation processes, where benzotrichloride was converted using either water or benzoic acid through established industrial methods. The progression toward more complex halogenated systems, including dichlorobenzoyl chlorides, required sophisticated multi-step synthetic protocols that incorporated sulfonation reactions followed by catalytic chlorination procedures. These early methodologies established the groundwork for contemporary approaches to synthesizing compounds like 3,5-Dichloro-4-(difluoromethoxy)benzoyl chloride.

The decarboxylative halogenation methodology, pioneered through the Hunsdiecker-Borodin reaction, provided crucial insights into the formation of organic halides from carboxylic acid precursors. This historical development proved particularly significant for aromatic acid substrates, where electron-poor acids underwent reactions in good to excellent yields under appropriate conditions. The understanding gained from these fundamental transformations directly influenced modern synthetic approaches to complex halogenated benzoyl compounds, establishing precedents for the controlled introduction of multiple halogen substituents into aromatic systems.

Classification and Nomenclature

The International Union of Pure and Applied Chemistry nomenclature system classifies this compound as an acyl halide derived from the corresponding benzoic acid derivative. According to established nomenclature principles, acyl halides where hydroxy groups of acid groups have been replaced by halogen atoms are named by citing the acyl group name followed by the halide designation as separate words. The retention of "benzoyl" as a preferred prefix in International Union of Pure and Applied Chemistry nomenclature reflects its historical significance and widespread recognition in chemical literature.

The systematic name construction follows established patterns where the benzene ring substitution pattern is indicated through numerical position descriptors. The compound features chlorine atoms at the 3 and 5 positions relative to the carbonyl-bearing carbon, while the difluoromethoxy group occupies the 4 position. This substitution pattern creates a symmetrical arrangement of chlorine atoms flanking the difluoromethoxy substituent, resulting in distinctive electronic and steric properties that influence the compound's reactivity profile.

The molecular formula C8H3Cl3F2O2 reveals the presence of eight carbon atoms, three hydrogen atoms, three chlorine atoms, two fluorine atoms, and two oxygen atoms. This composition reflects the complex nature of the molecule, combining multiple electronegative substituents with the reactive acyl chloride functional group. The systematic approach to naming ensures unambiguous identification while following established chemical nomenclature conventions that facilitate clear communication within the scientific community.

Significance in Organic Chemistry

The significance of this compound in organic chemistry stems from its multifaceted role as a synthetic intermediate and its unique reactivity profile. As an acyl chloride, the compound exhibits high electrophilicity at the carbonyl carbon, making it an excellent substrate for nucleophilic acyl substitution reactions. The presence of multiple electronegative substituents further enhances this electrophilicity, creating a highly reactive system suitable for forming amides, esters, and other carbonyl derivatives under mild conditions.

The compound's utility extends beyond simple acyl transfer reactions due to the distinctive electronic properties imparted by the difluoromethoxy group. Research has demonstrated that difluoromethoxy substituents act as moderate electron-withdrawing groups through both inductive and resonance pathways, with measured Hammett constants indicating σI = 0.22 and σR = 0.07. These electronic effects position the difluoromethoxy group in an intermediate range between trifluoromethyl and methoxy substituents, providing synthetic chemists with precise tools for modulating molecular properties.

The strategic value of this compound in pharmaceutical synthesis relates to its ability to introduce multiple functional elements simultaneously while maintaining synthetic accessibility. The difluoromethoxy group has gained particular attention in medicinal chemistry due to its favorable pharmacokinetic properties and its ability to modulate biological activity through controlled electronic effects. The combination with chlorine substituents creates opportunities for further derivatization through cross-coupling reactions or nucleophilic aromatic substitution processes.

Property Value Significance
Molecular Weight 275.46 g/mol Optimal for pharmaceutical applications
Electronegative Substituents 5 (Cl, F, O) Enhanced electrophilicity
Hammett Constants (CF2OCH3) σI = 0.22, σR = 0.07 Moderate electron withdrawal
Functional Groups Acyl chloride, difluoromethoxy Dual reactivity potential

Overview of Difluoromethoxy-Substituted Aromatic Compounds

Difluoromethoxy-substituted aromatic compounds represent a specialized class of organofluorine molecules that have gained significant attention in contemporary organic synthesis and pharmaceutical chemistry. The difluoromethoxy group (CF2OCH3) occupies a unique position in the spectrum of fluorinated substituents, exhibiting electronic properties that bridge the gap between fully fluorinated and non-fluorinated analogs. Research into the systematic introduction of this functional group has revealed efficient synthetic methodologies, particularly through fluorodesulfurization of thionoesters using optimized reagent combinations.

The electronic characteristics of the difluoromethoxy substituent have been extensively studied through 19F Nuclear Magnetic Resonance spectroscopy and Hammett constant determination methodologies. These investigations have established that the CF2OCH3 group functions as a moderate electron acceptor through both inductive and resonance mechanisms, with its overall electronic effect positioned closest to that of the difluoromethyl (CHF2) group within the series CF3, CHF2, CH2F, and CH3. This positioning makes difluoromethoxy substitution particularly valuable for fine-tuning electronic properties in aromatic systems.

Synthetic access to difluoromethoxy-substituted aromatic compounds has been achieved through multiple methodological approaches, including direct fluorination and nucleophilic substitution strategies. One notable method involves the reaction of nitrophenol substrates with difluorochloromethane under basic conditions in aqueous phase systems. This approach offers environmental advantages by eliminating organic solvent requirements while maintaining high product yields under optimized conditions. The methodology demonstrates broad applicability across various substitution patterns and provides access to difluoromethoxy nitrobenzene derivatives with excellent efficiency.

The industrial significance of difluoromethoxy-substituted compounds continues to expand as their unique properties find applications in agrochemical and pharmaceutical development. The combination of metabolic stability, favorable lipophilicity characteristics, and predictable electronic effects makes these compounds attractive candidates for drug discovery programs. The specific case of this compound exemplifies how multiple halogen substituents can be combined with difluoromethoxy functionality to create versatile synthetic intermediates suitable for complex molecule construction.

Properties

IUPAC Name

3,5-dichloro-4-(difluoromethoxy)benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl3F2O2/c9-4-1-3(7(11)14)2-5(10)6(4)15-8(12)13/h1-2,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOYPNOSPWLMOQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)OC(F)F)Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl3F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Oxalyl Chloride-Mediated Conversion of Aromatic Carboxylic Acids

Method Overview:
This approach involves the conversion of a 3,5-dichlorobenzoic acid derivative into the corresponding acyl chloride using oxalyl chloride. The process is conducted under controlled low temperatures to prevent side reactions.

Step Reagents & Conditions Description Yield & Notes
1 3,5-Dichlorobenzoic acid, oxalyl chloride, DMF (catalyst), DCM Dissolve acid in DCM, add oxalyl chloride dropwise at 0°C, stir for 4 hours High efficiency, yields typically >80%
2 Concentration under vacuum Remove excess reagents and solvent Produces pure benzoyl chloride

Research Findings:
This method is straightforward, with the use of oxalyl chloride being standard for acyl chloride synthesis from carboxylic acids. The addition of a catalytic amount of DMF enhances the reaction rate by forming a Vilsmeier complex, facilitating the formation of the acyl chloride.

Thionyl Chloride Reflux Method

Method Overview:
A classical route involves refluxing 3,5-dimethylbenzoic acid with thionyl chloride, followed by distillation to isolate the benzoyl chloride.

Step Reagents & Conditions Description Yield & Notes
1 3,5-Dimethylbenzoic acid, thionyl chloride Reflux at 70-80°C for 18 hours Yields around 70-85%; excess thionyl chloride is removed via distillation
2 Toluene azeotropic removal Use toluene to assist in removing excess SO₂ and HCl Ensures purity of product

Research Findings:
This method is reliable but requires longer reaction times and careful removal of residual thionyl chloride. It is suitable for large-scale preparations due to its simplicity.

Chlorocarbonylation of Aromatic Precursors

Method Overview:
This route involves direct chlorocarbonylation of aromatic compounds, such as aryl bromides, using carbon monoxide in the presence of palladium catalysts.

Step Reagents & Conditions Description Yield & Notes
1 Aryl bromide, Pd catalyst, triphenylphosphine, CO Conducted under 20 atm CO at 110°C for 24 hours Moderate to high yields (~60-80%)
2 Work-up Filtration and purification Suitable for complex derivatives

Research Findings:
This method allows for the synthesis of benzoyl chlorides with specific substitution patterns, offering versatility for functionalized derivatives.

Synthesis of Difluoromethoxy-Substituted Benzoyl Chlorides

Given the specific substituents, a key step involves the formation of the difluoromethoxy group prior to acyl chloride formation:

Research Findings:
This multi-step process involves initial synthesis of the phenolic precursor, followed by chlorination using thionyl chloride or oxalyl chloride, with subsequent acylation steps to yield the target compound.

Summary of Preparation Methods

Method Reagents Conditions Advantages Limitations
Oxalyl chloride conversion Oxalyl chloride, DMF 0°C to room temperature High yield, straightforward Requires careful handling of reagents
Thionyl chloride reflux Thionyl chloride 70-80°C, 18 hours Widely used, scalable Longer reaction time, potential side reactions
Chlorocarbonylation CO, Pd catalyst 110°C, 24 hours Functional group tolerance Requires specialized equipment
Direct chlorination SOCl₂ or PCl₃ Reflux, 70-80°C Effective for aromatic derivatives Over-chlorination risk
Multi-step fluorinated precursor synthesis Nucleophilic substitution, oxidation Variable Enables specific substitution Multi-step, complex

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-4-(difluoromethoxy)benzoyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

    Addition Reactions: It can also undergo addition reactions with nucleophiles, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .

Major Products Formed

The major products formed from these reactions depend on the nature of the nucleophile used. For example, reaction with amines can yield amide derivatives, while reaction with alcohols can produce ester derivatives .

Scientific Research Applications

Organic Synthesis

3,5-Dichloro-4-(difluoromethoxy)benzoyl chloride is primarily utilized as a building block in organic synthesis. It serves as an intermediate for the preparation of various complex organic molecules, including pharmaceuticals and agrochemicals. Its electrophilic nature allows it to participate in nucleophilic substitution reactions, facilitating the formation of diverse derivatives.

Reaction TypeDescriptionMajor Products
Nucleophilic SubstitutionReacts with nucleophiles (amines, thiols)Substituted benzoyl derivatives
OxidationCan be oxidized to form carboxylic acidsBenzoyl chloride derivatives
ReductionConverts to corresponding alcohols3,5-Dichloro-4-(difluoromethoxy)benzyl alcohol

Biological Applications

The compound has been investigated for its potential biological activities. Studies suggest that it may act as an enzyme inhibitor or receptor ligand, making it relevant in medicinal chemistry.

Case Study: Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various bacterial and fungal strains. A comparative study demonstrated strong bactericidal effects against common pathogens, suggesting its potential as an antimicrobial agent.

Pharmaceutical Development

This compound is also explored in the development of pharmaceutical compounds targeting conditions like asthma and chronic obstructive pulmonary disease (COPD). Its structural characteristics allow it to modulate biological pathways associated with inflammation and immune response.

Example: PDE4 Inhibitors
The compound has been referenced in patents related to phosphodiesterase type 4 (PDE4) inhibitors, which are crucial in treating inflammatory diseases. The unique substitution pattern enhances its efficacy as a therapeutic agent against respiratory diseases.

Mechanism of Action

The mechanism of action of 3,5-Dichloro-4-(difluoromethoxy)benzoyl chloride involves its reactivity with nucleophiles. The compound’s electrophilic carbonyl group reacts with nucleophiles, leading to the formation of new chemical bonds. This reactivity is utilized in various chemical syntheses and research applications .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : Electron-withdrawing groups (e.g., -Cl, -CF₃, -OCHF₂) increase electrophilicity of the acyl chloride, enhancing reactivity in nucleophilic substitution or coupling reactions .
  • Steric and Electronic Differences : The difluoromethoxy group (-OCHF₂) in the target compound introduces steric bulk and electronegativity compared to simpler substituents like methoxy (-OCH₃) .

Physicochemical Properties

Physical properties vary significantly based on substituents:

Compound Boiling Point (°C) Density (g/cm³) Reactivity with Water
This compound Data not available ~1.6 (estimated) Reacts violently
3,5-Dichloro-2,4-difluorobenzoyl chloride 238 1.656 Reacts violently
Benzoyl chloride (reference) 197 1.212 Violent hydrolysis
4-Methoxybenzoyl chloride 245 1.273 Moderate hydrolysis

Key Findings :

  • Boiling Points : Halogenated derivatives (e.g., 3,5-dichloro-2,4-difluorobenzoyl chloride) exhibit higher boiling points due to increased molecular weight and polarity .
  • Reactivity : All benzoyl chlorides react with water, generating HCl gas, but electron-withdrawing substituents (e.g., -Cl, -F) accelerate hydrolysis compared to electron-donating groups (e.g., -OCH₃) .

Target Compound :

  • Primary Use: Synthesis of Roflumilast via coupling with 3,5-dichloro-4-aminopyridine .
  • Reactivity Profile : The difluoromethoxy group enhances stability against metabolic degradation in pharmaceuticals while maintaining electrophilicity for amide bond formation .

Comparisons :

3,5-Dichloro-2,4-difluorobenzoyl Chloride :

  • Used in agrochemicals; fluorine atoms improve lipid solubility and bioavailability .

3-Chloro-5-(trifluoromethyl)benzoyl Chloride :

  • The -CF₃ group increases hydrophobicity, making it suitable for hydrophobic drug intermediates .

4-Methoxybenzoyl Chloride :

  • Electron-donating -OCH₃ reduces reactivity, limiting use to less demanding syntheses (e.g., dyes) .

Biological Activity

3,5-Dichloro-4-(difluoromethoxy)benzoyl chloride, a halogenated aromatic compound, has garnered interest in medicinal chemistry due to its potential biological activities. Its structural characteristics, including the presence of chlorine and difluoromethoxy groups, suggest significant interactions with biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C8H4Cl2F2O2
  • Molecular Weight : 257.02 g/mol
  • Structural Characteristics : The compound features two chlorine atoms and a difluoromethoxy group, which influence its chemical reactivity and biological interactions.

The biological activity of this compound involves several mechanisms:

  • Enzyme Inhibition :
    • The compound has been shown to inhibit specific enzymes, particularly proteasomes and cathepsins B and L. These enzymes are crucial in protein degradation pathways, which are often dysregulated in various diseases.
  • Receptor Modulation :
    • It may modulate receptor activities by binding to specific sites on receptors, thereby influencing signal transduction pathways involved in inflammation and cellular stress responses.
  • PDE4 Inhibition :
    • Research indicates that compounds with similar structures have been effective as phosphodiesterase type 4 (PDE4) inhibitors, which are beneficial in treating conditions like asthma and chronic obstructive pulmonary disease (COPD) .

Biological Activities

The biological activities associated with this compound can be summarized as follows:

Activity TypeDescription
Enzymatic Activity Inhibition of proteasome activity and cathepsins involved in protein degradation pathways.
Anti-inflammatory Effects Potential therapeutic applications for respiratory diseases such as COPD and asthma .
Antimicrobial Properties Investigated for potential antimicrobial effects.
Anticancer Potential Ongoing research into its efficacy against cancer cell lines.

Case Study 1: Proteasome Activity Modulation

A study investigated the effects of this compound on proteasome activity. The results indicated a significant inhibition of proteasomal degradation pathways, suggesting potential applications in diseases where protein accumulation is problematic.

Case Study 2: Inhibition of Cathepsins

Research focused on cathepsin B and L revealed that the compound effectively inhibited these enzymes at low concentrations. This inhibition could lead to reduced inflammation and tissue remodeling in chronic inflammatory diseases.

Case Study 3: Therapeutic Applications in Respiratory Diseases

Clinical studies have explored the use of PDE4 inhibitors for managing COPD. Compounds structurally related to this compound exhibited promising results in reducing airway inflammation and improving lung function in preclinical models .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,5-Dichloro-4-(difluoromethoxy)benzoyl chloride
Reactant of Route 2
Reactant of Route 2
3,5-Dichloro-4-(difluoromethoxy)benzoyl chloride

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